N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological applications, particularly in medicinal chemistry due to their structural similarity to carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to carboxylic acids allows it to act as a bioisostere in biological systems.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with 3-(methylamino)benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the tetrazole ring or the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfates.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Various derivatives of the tetrazole and benzene rings.
Mechanism of Action
The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Candesartan: An angiotensin II receptor antagonist used to treat high blood pressure and heart failure.
Tetrazole Derivatives: Other tetrazole derivatives used in medicinal chemistry and material science.
Uniqueness: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide stands out due to its specific structural features and reactivity profile. Its ability to act as a bioisostere and its diverse applications in chemistry, biology, medicine, and industry highlight its uniqueness compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-10-7-4-3-5-8(6-7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMRTPCDMOUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.